[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470738
InChI: InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-8-6-11(7-9-12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
SMILES: CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13470738

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-8-6-11(7-9-12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
Standard InChI Key KLPBZMFXLIOORL-UHFFFAOYSA-N
SMILES CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C

Introduction

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₄
Molecular Weight300.39 g/mol
IUPAC Name2-[[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
SMILESCCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C
InChIKeyKLPBZMFXLIOORL-UHFFFAOYSA-N
CAS Number1353962-13-6

Synthesis and Preparation

The synthesis of [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves multi-step organic reactions optimized for peptide synthesis:

  • Cyclohexylamine Derivative Activation: A cyclohexylamine precursor is functionalized to introduce a reactive site for subsequent coupling.

  • Boc Protection: The ethylamino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, ensuring stability during further reactions .

  • Acetic Acid Coupling: The Boc-protected cyclohexylamine intermediate undergoes nucleophilic substitution or amide bond formation with a glycine derivative to yield the final product.

Key reagents include:

  • Boc anhydride: For amine protection.

  • Coupling agents: Such as dicyclohexylcarbodiimide (DCC) or HATU for peptide bond formation.

Chemical Properties and Reactivity

Functional Group Reactivity

  • Boc Group: Labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection to yield free amines for further derivatization.

  • Carboxylic Acid: Participates in peptide coupling, esterification, or amidation reactions.

  • Cyclohexyl Ring: Provides steric bulk and rigidity, influencing conformational stability in biochemical contexts.

Physical Properties

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting PointNot explicitly reported (estimated via analogous compounds)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

Applications in Pharmaceutical and Biomedical Research

Role in Peptide Synthesis

The compound serves as a protected amino acid intermediate, enabling the assembly of complex peptides. Its Boc group prevents premature side-chain reactivity during solid-phase synthesis, while the acetic acid moiety facilitates C-terminal elongation.

Related Compounds and Isomers

Structural Analogues

CompoundKey DifferencesApplications
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acidSubstitution at C2 vs. C4 of cyclohexyl ringSimilar peptide intermediates
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acidUnprotected amine; cis configurationBoc-protected analogs for specific coupling

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